molecular formula C13H18O6S B3392136 Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate CAS No. 828276-85-3

Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate

Cat. No.: B3392136
CAS No.: 828276-85-3
M. Wt: 302.35 g/mol
InChI Key: QUWFDPDJSQDORP-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate is an organic compound with the molecular formula C₁₃H₁₈O₆S. It is a derivative of butanoic acid and features a sulfonyloxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate typically involves the esterification of 3-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst. The resulting ethyl ester is then reacted with 4-methylphenylsulfonyl chloride under basic conditions to introduce the sulfonyloxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6S/c1-3-18-13(15)8-11(14)9-19-20(16,17)12-6-4-10(2)5-7-12/h4-7,11,14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWFDPDJSQDORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(COS(=O)(=O)C1=CC=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720490
Record name Ethyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828276-85-3
Record name Ethyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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